{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate
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Overview
Description
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core with amido and ether linkages, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate typically involves multiple steps, starting with the preparation of the phenylene core. The core is then functionalized with oxobutanamido groups through amide bond formation. The final step involves the introduction of dibenzoate groups via esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace functional groups on the phenylene core, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild to moderate conditions.
Substitution: Halides, nucleophiles, under conditions such as reflux or catalytic environments.
Major Products Formed
Scientific Research Applications
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include oxidative stress response, inflammation modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
2-methyl-2-nitroso propane: Involved in nucleophile addition reactions with reduced glutathione.
Uniqueness
{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate stands out due to its unique combination of amido and ether linkages, which confer distinct reactivity and stability. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research.
Properties
CAS No. |
193006-58-5 |
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Molecular Formula |
C28H27NO8 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-[4-(2-benzoyloxyethoxy)-3-(3-oxobutanoylamino)phenoxy]ethyl benzoate |
InChI |
InChI=1S/C28H27NO8/c1-20(30)18-26(31)29-24-19-23(34-14-16-36-27(32)21-8-4-2-5-9-21)12-13-25(24)35-15-17-37-28(33)22-10-6-3-7-11-22/h2-13,19H,14-18H2,1H3,(H,29,31) |
InChI Key |
KLOWWUCJVMESCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)OCCOC(=O)C2=CC=CC=C2)OCCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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